7-Ethyltheophylline

Overview

Description

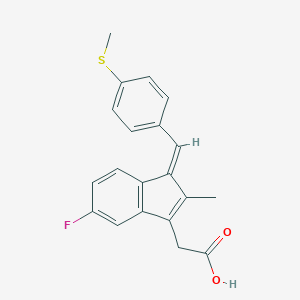

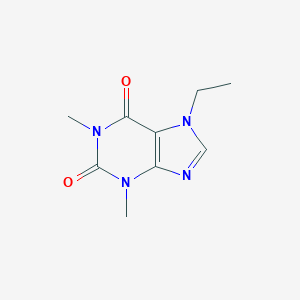

7-Ethyltheophylline (7-ET) is a methylxanthine compound with a variety of biochemical and physiological effects. It is a derivative of theophylline, a naturally occurring xanthine found in tea and coffee. 7-ET has been studied for its potential therapeutic effects in a variety of diseases, including asthma, chronic obstructive pulmonary disease (COPD), and heart failure. In addition, 7-ET has been studied for its potential use as an adjuvant in the treatment of cancer.

Scientific Research Applications

Chemotherapeutic Applications : A derivative of 7-Ethyltheophylline, 7-ethyl-9-(N-morpholinyl)methyl-10-hydroxycamptothecin, has been found to covalently bind to 2′-deoxyguanosine under near-physiological conditions. This property suggests its potential as an active agent in chemotherapeutic treatments for cervical and colon cancers (Naumczuk et al., 2016).

Synthesis and Industrial Applications : A novel synthetic process for 7-ethyltryptophol, with improved selectivity and yield, was developed. This process achieved over 60% product yield and over 80% purity, making it suitable for industrial-scale production (Su Wei-ke, 2010).

Flavonoid Research : Ethylation, including the use of compounds like this compound, simplifies the study of flavonols and their glycosides. This aids in understanding their interrelationships with other flavonoids (Row et al., 1949).

Novel Synthetic Intermediates : The compound ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate is a novel synthetic intermediate produced from this compound. It shows promise in various synthetic applications (Kiely, 1991).

Pharmacological Applications : Benophylline, a derivative of this compound, shows potential in pharmacologically correcting free radical processes in experimental renal damage in rats. This could potentially improve kidney function and longevity (Matviiychuk et al., 2020).

Mechanism of Action

Target of Action

7-Ethyltheophylline, a derivative of theophylline, is likely to share similar targets. The primary targets of theophylline are phosphodiesterase and adenosine receptors . Phosphodiesterase is an enzyme responsible for breaking down cyclic AMP in smooth muscle cells, while adenosine receptors are involved in various physiological processes, including inflammation and immune responses .

Mode of Action

Theophylline, and by extension this compound, acts as a phosphodiesterase inhibitor and an adenosine receptor blocker . By inhibiting phosphodiesterase, theophylline prevents the breakdown of cyclic AMP, leading to bronchial smooth muscle relaxation and pulmonary blood vessel dilation . Blocking adenosine receptors can reduce inflammation and immune responses .

Pharmacokinetics

Theophylline is well absorbed when taken orally, with an average bioavailability of 96% . It distributes rapidly into fat-free tissues and body water, with 40% bound to plasma proteins . Theophylline is primarily eliminated by hepatic metabolism involving isoenzymes of the cytochrome P450 system .

Action Environment

The action of this compound, like other drugs, can be influenced by various environmental factors. These include the presence of other drugs, diet, and the patient’s age and health status . For example, certain drugs can induce or inhibit the metabolizing enzymes, affecting theophylline clearance . Similarly, factors like low-carbohydrate and high-protein diet, active and passive smoking can also influence theophylline clearance .

Biochemical Analysis

Biochemical Properties

It is known that theophylline, the parent compound of 7-Ethyltheophylline, interacts with various enzymes, proteins, and other biomolecules . Theophylline acts as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator . It is plausible that this compound may share some of these interactions due to its structural similarity to theophylline.

Cellular Effects

Theophylline has been shown to have intracellular effects on phosphodiesterases, calcium concentration, and adenosine receptors . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Theophylline, its parent compound, has been shown to act as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator . These actions suggest that this compound may exert its effects at the molecular level through similar mechanisms.

Metabolic Pathways

Theophylline, its parent compound, is primarily eliminated by hepatic metabolism involving isoenzymes of the cytochrome P450 system . It is plausible that this compound may be involved in similar metabolic pathways.

Transport and Distribution

Theophylline, its parent compound, is known to distribute rapidly into fat-free tissues and body water . It passes freely across the placenta, into breast milk, and into cerebrospinal fluid .

Subcellular Localization

Theophylline, its parent compound, is known to have intracellular effects , suggesting that this compound may also be localized within cells.

Properties

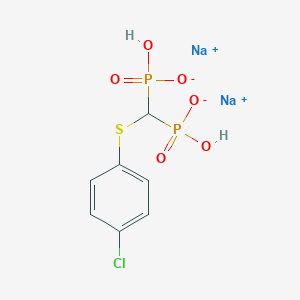

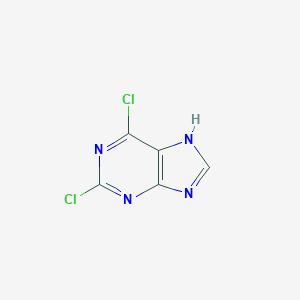

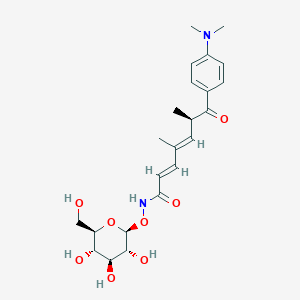

IUPAC Name |

7-ethyl-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c1-4-13-5-10-7-6(13)8(14)12(3)9(15)11(7)2/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOQNHMXOPWCEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1C(=O)N(C(=O)N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177605 | |

| Record name | 7-Ethyltheophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23043-88-1 | |

| Record name | 7-Ethyltheophylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023043881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Ethyltheophylline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Ethyltheophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-ETHYLTHEOPHYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EZ53T6D01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the association behavior of 7-Ethyltheophylline in aqueous solutions?

A1: [] this compound exhibits significant association in aqueous solutions, primarily forming dimers and tetramers. This association behavior is similar to caffeine but less pronounced than its shorter-chain analog, caffeine. This suggests that increasing the length of the alkyl side chain at the 7-position reduces the extent of association in water.

Q2: How does the structure of this compound compare to other xanthine derivatives in terms of association behavior?

A2: [] While this compound and caffeine both form dimers and tetramers in aqueous solutions, 1-ethyltheobromine only forms dimers. This indicates that modifications to the xanthine core structure, such as the presence of a bromine atom in theobromine, can significantly influence the self-association properties of these compounds.

Q3: Are there analytical methods available to detect and quantify this compound in biological samples?

A3: [, ] Yes, sensitive analytical techniques have been developed for the determination of this compound. One approach uses capillary high-performance liquid chromatography coupled with fast atom bombardment mass spectrometry (HPLC/FAB-MS) []. Another method utilizes gas-liquid chromatography with thin-layer chromatographic sample clean-up for analyzing small plasma samples []. Both methods offer accurate quantification and identification of this compound in complex biological matrices.

Q4: Can this compound be chemically modified to generate new compounds with potentially enhanced biological activities?

A4: [, ] Yes, researchers have successfully synthesized various 8-amino-substituted derivatives of this compound [, ]. These modifications exploit the reactivity of the 8-bromo derivative of this compound, allowing for the introduction of diverse amine substituents. This synthetic strategy opens possibilities for exploring the structure-activity relationship and potentially discovering new derivatives with improved diuretic or other pharmacological properties.

Q5: What makes this compound a suitable internal standard for analyzing other xanthine derivatives?

A5: [] this compound possesses similar chromatographic behavior to other xanthine derivatives like theophylline, theobromine, and caffeine, making it a suitable internal standard for their analysis. Its use in analytical techniques like capillary HPLC/FAB-MS allows for accurate quantification of these compounds in complex mixtures.

Q6: Are there any known applications of this compound beyond analytical chemistry?

A6: [] While primarily known for its use as an internal standard in analytical chemistry, the synthesis of novel 8-amino-substituted this compound derivatives suggests potential for broader applications. Specifically, these derivatives are being investigated for their potential diuretic activity and other pharmacological effects [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-Methyl 3-{[tert-butyldimethylsilyl)oxy]}-2-methylpropionate](/img/structure/B15488.png)

![(-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate](/img/structure/B15489.png)